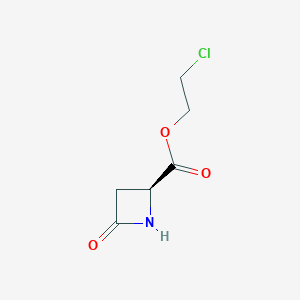
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate typically involves the reaction of 2-chloroethanol with an azetidinone derivative. One common method involves the use of thionyl chloride to convert 2-chloroethanol into 2-chloroethyl chloride, which then reacts with the azetidinone derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation or reduction reactions, leading to various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted azetidinones with various functional groups.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the azetidinone ring.
Scientific Research Applications
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial or anticancer properties
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer drugs, where the compound can induce cell death by damaging the DNA of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl ethyl sulfide: An organosulfur compound with similar chemical properties but different applications.
Mechlorethamine: A nitrogen mustard used in chemotherapy with a similar mechanism of action involving DNA alkylation.
Chlorambucil: Another nitrogen mustard used in the treatment of chronic lymphocytic leukemia and lymphomas.
Uniqueness
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate is unique due to its azetidinone ring structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
CAS No. |
920979-99-3 |
|---|---|
Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloroethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c7-1-2-11-6(10)4-3-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
KSVHGLFTRAAGOX-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NC1=O)C(=O)OCCCl |
Canonical SMILES |
C1C(NC1=O)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14196662.png)
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
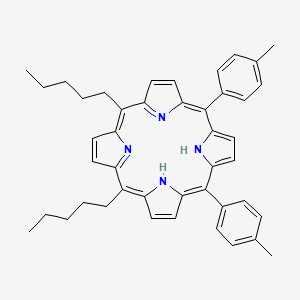
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
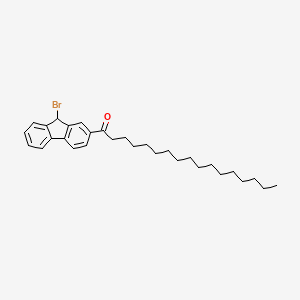
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
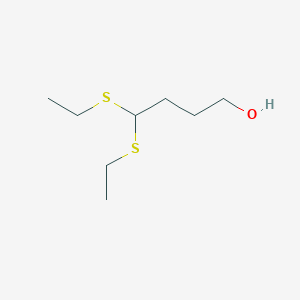
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
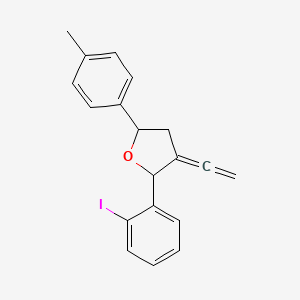
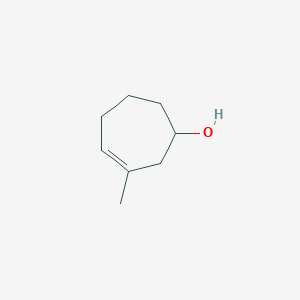
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
